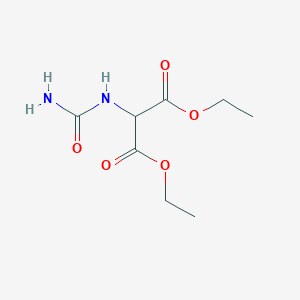

Diethyl ureidomalonate

Übersicht

Beschreibung

Diethyl ureidomalonate is a chemical compound involved in various synthetic processes, notably in the production of diethyl carbonate (DEC) and other related urea and carbamate derivatives. This compound plays a crucial role in organic synthesis, particularly in reactions involving carbonylation, alcoholysis, and the synthesis of α-ureidophosphonates and ureas.

Synthesis Analysis

The synthesis of diethyl ureidomalonate and related compounds involves multiple approaches. For instance, the production of DEC from urea and ethanol has been explored using metal oxides as catalysts, with ZnO showing notable catalytic activity (Wang et al., 2007). Another method involves a greener, eco-sustainable procedure using ultrasonic irradiation for the synthesis of α-ureidophosphonates, highlighting the efficiency and environmental benefits of this approach (Bouzina et al., 2015).

Molecular Structure Analysis

The molecular structure of diethyl ureidomalonate derivatives has been analyzed through various techniques, including X-ray crystallography. For example, the crystal structure of diethyl (6-methyl-2-pyridyl)aminoethylenemalonate provides insights into the geometric configuration and intermolecular interactions within these compounds (Coughlin et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of diethyl ureidomalonate involves its participation in various reactions, including the direct cleavage of unactivated carbamates and ureas. This process, facilitated by diethylenetriamine, showcases the compound's utility in selectively breaking down carbamates and ureas without additional reagents (Noshita et al., 2016).

Wissenschaftliche Forschungsanwendungen

Dietary Supplements and Animal Health : One study discussed the effects of slow-release urea and rumen-protected methionine and histidine on dairy cows, highlighting improvements in lactation performance and urinary nitrogen efficiency (Giallongo et al., 2015).

Contact Urticaria from Diethyl Compounds : A study found that diethyl fumarate, a compound structurally related to diethyl ureidomalonate, can cause non-immunologic contact urticaria in human and guinea pig skin (Lahti & Maibach, 1985).

Antimicrobial Activity of Algal Extracts : Diethyl ether extracts, which share a functional group with diethyl ureidomalonate, were shown to have effective antimicrobial activities against various bacteria and yeast (Tuney et al., 2006).

Ursolic Acid in Obesity and Metabolic Disorders : Ursolic acid, though structurally different from diethyl ureidomalonate, demonstrates benefits in preventing and treating obesity-related metabolic complications (Katashima et al., 2017).

Heme Metabolism and Diethyl Maleate : Diethyl maleate, another diethyl compound, was shown to influence heme metabolism enzymes in rat kidneys (Maines, 1982).

Liver Health and Circadian Rhythm : Ursolic acid supplementation was found to improve liver health and reduce obesity-associated complications by modulating the circadian rhythm pathway in mice (Kwon et al., 2018).

Hepatocyte Protein Synthesis and Diethyl Maleate : Diethyl maleate's effects on protein synthesis in isolated rat hepatocytes were investigated, highlighting its impact on glutathione depletion without affecting protein synthesis (Goethals et al., 1983).

Neuroprotective Activities of Uncaria Rhynchophylla : The hook of Uncaria rhynchophylla (URE) showed neuroprotective activity against neurotoxicity in Parkinson's disease models (Shim et al., 2009).

Ureidomalonase in Pyrimidine Metabolism : The discovery of a novel enzyme, ureidomalonase, which hydrolyzes ureidomalonic acid to urea and malonic acid, reveals new insights into oxidative pyrimidine metabolism (Soong et al., 2001).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

diethyl 2-(carbamoylamino)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-3-14-6(11)5(10-8(9)13)7(12)15-4-2/h5H,3-4H2,1-2H3,(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIQUVWDEJKFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304366 | |

| Record name | DIETHYL UREIDOMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl ureidomalonate | |

CAS RN |

500880-58-0 | |

| Record name | DIETHYL UREIDOMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

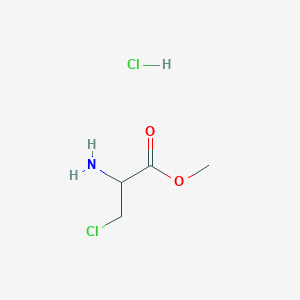

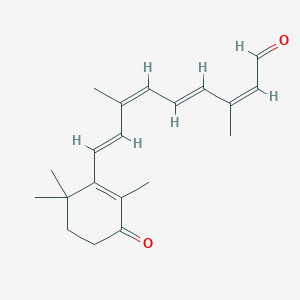

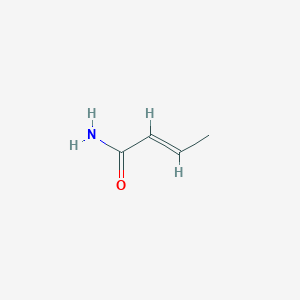

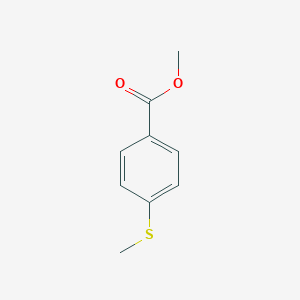

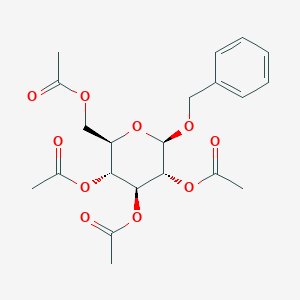

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)

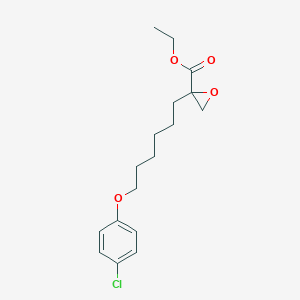

![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)